2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid
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Overview
Description
2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring. This compound is known for its diverse biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of salicylaldehyde and malonic acid in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens or other functional groups into the benzopyran ring .
Scientific Research Applications
2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its potential anticancer activity is mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid
- Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
Uniqueness
2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups contribute to its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-hydroxy-2-oxochromene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4,11H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSJLMBKEMBXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CC(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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